4-(Cyclopropylsulfinyl)phenylboronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which also features a cyclopropylsulfinyl substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
4-(Cyclopropylsulfinyl)phenylboronic acid belongs to the class of phenylboronic acids, which are widely utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. These compounds are classified under organoboron compounds, which are known for their stability and versatility in synthetic applications.
The synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid can be achieved through several methods, primarily involving the functionalization of boronic esters or direct synthesis from corresponding sulfoxides.
The molecular structure of 4-(Cyclopropylsulfinyl)phenylboronic acid features:
The molecular formula can be represented as , with a molar mass of approximately 199.27 g/mol. The compound exhibits characteristic IR absorption bands corresponding to O-H stretching (around 3400 cm) and C-S stretching (around 600 cm).
4-(Cyclopropylsulfinyl)phenylboronic acid participates in several key reactions:
The mechanism of action for 4-(Cyclopropylsulfinyl)phenylboronic acid typically involves:
The compound's stability is attributed to its ability to form stable complexes with various metals, making it suitable for catalytic applications .
4-(Cyclopropylsulfinyl)phenylboronic acid finds applications in:
Boronic acids, characterized by the general structure R–B(OH)₂, represent a cornerstone of modern synthetic and medicinal chemistry. Their significance stems from unique physicochemical properties and versatile reactivity patterns. The boron atom adopts an sp²-hybridized, trigonal planar configuration, rendering it Lewis acidic due to its vacant p-orbital. This electron deficiency enables reversible interactions with nucleophiles, forming tetrahedral boronate anions at physiological pH—a behavior critical for biological applications [5]. The pKa of phenylboronic acid is ~8.83, but this is tunable: electron-withdrawing groups (e.g., sulfonyl) lower pKa, enhancing acidity, while electron-donating groups raise it [4].
In synthetic chemistry, boronic acids participate in transformative reactions:
Table 1: Therapeutic Applications of Boronic Acid-Containing Drugs
Drug Name | Therapeutic Use | Key Structural Feature | Approval Year |
---|---|---|---|
Bortezomib | Multiple Myeloma | Peptide-based boronate | 2003 (FDA) |
Ixazomib | Multiple Myeloma | N-Dipeptidyl boronic acid | 2015 (FDA) |
Vaborbactam | Antibiotic Adjuvant | Cyclic boronic acid β-lactamase inhibitor | 2017 (FDA) |
Medicinally, boronic acids exhibit protease inhibition (e.g., bortezomib’s binding to the 20S proteasome), antibacterial activity (vaborbactam’s β-lactamase inhibition), and saccharide recognition (glucose-responsive insulin delivery) . Their metabolic degradation to boric acid—a low-toxicity compound—enhances pharmacological appeal .
4-(Cyclopropylsulfinyl)phenylboronic acid integrates two functionally rich moieties: a phenylboronic acid group and a cyclopropylsulfinyl group. This hybrid architecture confers distinctive stereoelectronic and coordinative properties:
Table 2: Comparative Properties of Sulfinyl-Substituted Boronic Acids
Compound | Electron Effect | Key Reactivity | Potential Applications |
---|---|---|---|
4-(Methylsulfonyl)phenylboronic acid | Strongly withdrawing | Enhanced Suzuki coupling kinetics | Anticancer intermediates [4] |
4-(N-Cyclopropylaminocarbonyl)phenylboronic acid | Moderate withdrawing | Protein conjugation via carbonyl | Bioconjugation probes [7] |
4-(Cyclopropylsulfinyl)phenylboronic acid | Withdrawing + chiral | Stereoselective binding; intramolecular B=O coordination | Asymmetric synthesis; targeted therapy |
Functionally, the sulfinyl group enhances targeted delivery by exploiting cancer cell surface sialic acid overexpression. Phenylboronic acids bind sialic acids via boronate esters; the sulfinyl moiety may augment affinity through hydrophobic (cyclopropyl) or polar (sulfinyl) interactions [2]. In materials science, this compound could enable glucose-responsive insulin release systems, where sulfinyl chirality fine-tunes hydrogel swelling dynamics .
Synthetically, access to this compound likely involves:
The evolution of sulfinyl-boronic acids parallels breakthroughs in directed C–H functionalization and rational drug design:
Table 3: Key Milestones in Sulfinyl-Boronic Acid Development
Year | Milestone | Significance |
---|---|---|
2003 | FDA approval of bortezomib | Validated boronic acids as therapeutics |
2015 | Iridium-catalyzed C–H borylation using sulfoxide DGs | Enabled synthesis of meta-substituted boronic acids [6] |
2019 | Glucose-responsive PBA-sulfinyl micelles | Demonstrated sulfinyl’s role in controlled release |
2025 | PBA-sulfinyl conjugates for sialic acid targeting | Highlighted sulfinyl in tumor-selective delivery [2] |
Current research focuses on asymmetric synthesis leveraging sulfinyl chirality and nanocarrier design for chemotherapy. The cyclopropyl group’s ring strain may further promote novel reactivity or binding [2] [7].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2